1-Boc-3-Hydroxymethyl-5-methoxyindole

Description

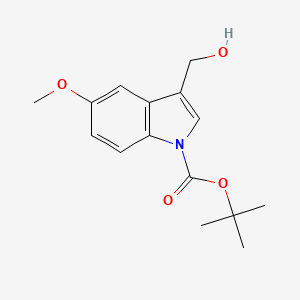

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600136-09-2 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-Hydroxymethyl-5-methoxyindole, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its indole core, substituted with a methoxy group and a protected hydroxymethyl functional group, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 600136-09-2 | [1] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a few strategic routes, primarily involving the modification of a pre-existing indole core. Two common approaches are:

-

Boc protection of 3-Hydroxymethyl-5-methoxyindole: This involves the direct protection of the indole nitrogen of 3-Hydroxymethyl-5-methoxyindole using di-tert-butyl dicarbonate (Boc₂O).

-

Reduction of 1-Boc-5-methoxyindole-3-carboxaldehyde: This route starts with the readily available 1-Boc-5-methoxyindole, which is first formylated at the C3 position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Experimental Protocol: Boc Protection of 3-Hydroxymethyl-5-methoxyindole

This protocol is a general procedure based on standard Boc protection methodologies.

Materials:

-

3-Hydroxymethyl-5-methoxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Hydroxymethyl-5-methoxyindole (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Protocol: Reduction of 1-Boc-5-methoxyindole-3-carboxaldehyde

This protocol outlines the reduction of the aldehyde to the primary alcohol.

Materials:

-

1-Boc-5-methoxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or anhydrous Tetrahydrofuran (THF) (for LiAlH₄)

-

Water

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Sodium Borohydride):

-

Dissolve 1-Boc-5-methoxyindole-3-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by flash column chromatography to afford this compound.

Spectroscopic Data

¹H NMR (predicted):

-

δ 7.8-7.2 (m): Aromatic protons of the indole ring.

-

δ 4.7 (s): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ 3.8 (s): Methoxy group protons (-OCH₃).

-

δ 1.6 (s): tert-Butyl protons of the Boc group (-C(CH₃)₃).

-

A broad singlet corresponding to the hydroxyl proton (-OH) may also be present.

¹³C NMR (predicted):

-

δ 150-160: Carbonyl carbon of the Boc group.

-

δ 110-140: Aromatic carbons of the indole ring.

-

δ 83-85: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~60: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ ~55: Methoxy carbon (-OCH₃).

-

δ ~28: Methyl carbons of the Boc group.

Mass Spectrometry (MS):

-

The expected molecular ion peak [M]⁺ would be at m/z = 277.31.

-

Common fragments would include the loss of the Boc group ([M-100]⁺) and the tert-butyl group ([M-57]⁺).

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

-

~1700 cm⁻¹ (strong): C=O stretching of the Boc carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250-1050 cm⁻¹: C-O stretching of the methoxy and alcohol groups.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

The methoxy group at the 5-position can influence the electronic properties of the indole ring and provide a handle for further functionalization. The hydroxymethyl group at the 3-position is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, allowing for the introduction of diverse pharmacophores.

While specific drugs synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are present in many developmental drug candidates. Its utility lies in its ability to be incorporated into larger, more complex molecules through various coupling and functional group transformation reactions.

Logical Relationships and Workflows

The synthesis and utilization of this compound can be visualized through the following workflows.

Caption: Synthetic routes and applications of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive starting material for drug discovery programs. This guide provides essential technical information for researchers and scientists working with this important chemical intermediate. Further research into its applications is likely to yield novel compounds with significant biological activities.

References

A Comprehensive Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-hydroxymethyl-5-methoxyindole, a synthetically versatile N-Boc protected indole derivative, has emerged as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive hydroxymethyl group at the C3 position and an electron-donating methoxy group on the benzene ring, make it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and allows for controlled reactions at other positions of the indole nucleus. This guide provides an in-depth overview of the structure, properties, synthesis, and applications of this important chemical intermediate.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, possesses a well-defined molecular architecture that dictates its chemical behavior.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.

| Property | Value | Source |

| CAS Number | 600136-09-2 | [1] |

| Molecular Formula | C15H19NO4 | [1] |

| Molecular Weight | 277.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 137-139 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |

| InChIKey | OYKYYDIURXPHSS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 5-methoxyindole. The first step is the protection of the indole nitrogen with a Boc group, followed by a formylation reaction at the C3 position, and finally, the reduction of the resulting aldehyde to the corresponding alcohol.

Overall Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1-Boc-5-methoxyindole)

-

To a solution of 5-methoxyindole (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) dissolved in CH2Cl2.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-methoxyindole as a solid.

Step 2: Synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (1-Boc-5-methoxyindole-3-carboxaldehyde)

-

To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl3, 1.2 eq) dropwise.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of 1-Boc-5-methoxyindole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate (NaHCO3) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

The crude aldehyde can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate (this compound)

-

Dissolve the crude 1-Boc-5-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to yield this compound as a white to off-white solid.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around the hydroxymethyl group at the C3 position. This versatile functional group can be readily transformed into a variety of other functionalities, making this compound a valuable intermediate in multi-step syntheses.

Key Reactions of the Hydroxymethyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Halogenation: Conversion of the alcohol to a halide (e.g., chloride or bromide) provides an electrophilic center for subsequent nucleophilic substitution reactions.

-

Etherification: The hydroxyl group can be converted into an ether, which can be useful for introducing different side chains or for protection during subsequent synthetic steps.

-

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.

Role in the Synthesis of Bioactive Molecules:

The this compound scaffold is a key component in the synthesis of numerous compounds with potential therapeutic applications. The methoxy group at the 5-position is a common feature in many biologically active indoles, influencing their binding to various receptors and enzymes. The hydroxymethyl group at C3 serves as a convenient handle for the introduction of diverse side chains, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this molecule have been investigated as precursors for compounds targeting a range of biological targets.

Analytical Characterization

Proper characterization of this compound is crucial to confirm its identity and purity. The following are typical analytical data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group protons, the methylene protons of the hydroxymethyl group, and the protons of the Boc protecting group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H (or N-Boc) group, the O-H group of the alcohol, and the C-O bonds of the methoxy and ester functionalities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an outline of its applications, offering a valuable resource for researchers and scientists engaged in the pursuit of novel therapeutic agents.

References

In-Depth Technical Guide: CAS Number 600136-09-2

An Essential Intermediate in the Synthesis of the RIPK1 Inhibitor GSK2982772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 600136-09-2, identified as tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate . This molecule serves as a crucial building block in the synthesis of the clinical candidate GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Chemical Information

tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is a BOC-protected indole derivative. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its stability and facilitates controlled reactions in multi-step organic synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | [1] |

| CAS Number | 600136-09-2 | [1] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.31 g/mol | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Appearance | Solid (predicted) | |

| Solubility | Not available in search results |

Role in the Synthesis of GSK2982772

The primary significance of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate lies in its role as a key intermediate in the multi-step synthesis of GSK2982772. GSK2982772 is a first-in-class, orally active, and ATP-competitive RIPK1 kinase inhibitor that has been investigated in clinical trials for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3]

The synthesis of GSK2982772 involves the strategic assembly of a complex molecular architecture, for which CAS 600136-09-2 provides the core indole scaffold.

Experimental Workflow for the Synthesis of GSK2982772

The following diagram illustrates the logical flow of the synthesis, highlighting the position of the intermediate CAS 600136-09-2.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate from its immediate precursor is not explicitly available in the searched literature, the general synthetic strategy involves the reduction of the corresponding 3-formylindole derivative. A plausible synthetic route is outlined below based on general organic chemistry principles and information regarding the synthesis of related compounds.

Synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

The precursor to CAS 600136-09-2 is tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This can be synthesized from commercially available indole derivatives through a sequence of reactions including BOC protection and formylation (e.g., Vilsmeier-Haack reaction).[4]

Synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate (CAS 600136-09-2)

Reaction: Reduction of an aldehyde to an alcohol.

Procedure Outline:

-

Dissolution: tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, methanol, or ethanol) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to a low temperature (typically 0 °C) using an ice bath.

-

Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The use of a mild reagent is crucial to selectively reduce the aldehyde without affecting the ester or the indole ring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate.

Mechanism of Action of the Final Product, GSK2982772

GSK2982772, synthesized from the title compound, is a highly selective inhibitor of RIPK1 kinase.[5] RIPK1 is a key signaling protein involved in the cellular response to inflammation and cell death pathways, including necroptosis.

The RIPK1 Signaling Pathway

Under certain cellular conditions, such as stimulation by tumor necrosis factor (TNF), RIPK1 can be activated through phosphorylation. Activated RIPK1 can then phosphorylate downstream targets, leading to the formation of the necrosome complex and ultimately, programmed necrotic cell death (necroptosis). This process is implicated in the pathology of various inflammatory diseases.

GSK2982772 acts by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and inflammation.

References

- 1. tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | C15H19NO4 | CID 10934730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry, holds significant potential in the synthesis of pharmacologically active molecules. Its indole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant biological pathways.

Full Name: tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate[1]

Synonyms: 3-HYDROXYMETHYL-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1-Boc-3-Hydroxymethyl-5-methoxyindole[2]

Chemical and Physical Properties

A summary of the key quantitative data for tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C15H19NO4 | [1] |

| Molar Mass | 277.31 g/mol | [1] |

| Melting Point | 137-139 °C | [2] |

| Boiling Point | 430.7 ± 53.0 °C (Predicted) | [2] |

| Density | 1.16 ± 0.1 g/cm3 (Predicted) | [2] |

Experimental Protocols

Synthesis of tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate

This protocol details the synthesis of the title compound from commercially available 5-methoxy-1H-indole. The workflow involves a two-step process: Boc protection of the indole nitrogen followed by a hydroxymethylation at the C3 position.

Experimental Workflow:

Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate

-

To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

-

Cool a solution of phosphoryl chloride (POCl3) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

To this cooled solution, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.

Step 3: Synthesis of tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate

-

Dissolve tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate as a solid.

Potential Biological Significance and Signaling Pathways

While specific biological data for tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is not extensively documented, the indole scaffold is a cornerstone in the development of various therapeutic agents. Indole derivatives are known to interact with a multitude of biological targets and signaling pathways.

General Role of Indole Derivatives in Cellular Signaling:

Indole-containing molecules have been shown to modulate key cellular processes by targeting various components of signaling cascades. Their diverse biological activities often stem from their ability to act as:

-

Enzyme Inhibitors: Many indole derivatives exhibit inhibitory activity against crucial enzymes such as kinases, histone deacetylases (HDACs), and topoisomerases, which are often dysregulated in diseases like cancer.

-

Receptor Ligands: The indole nucleus can serve as a pharmacophore that binds to various receptors, including serotonin, dopamine, and melatonin receptors, influencing neurological and physiological processes.

-

Microtubule Targeting Agents: Certain indole alkaloids, like vincristine and vinblastine, are well-known for their ability to disrupt microtubule dynamics, a critical process in cell division, making them effective anticancer agents.

Potential Signaling Pathways Modulated by Indole Derivatives:

Given its structure, tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate serves as a versatile building block for synthesizing more complex molecules that could potentially target pathways involved in:

-

Cancer: By functionalizing the hydroxymethyl group, derivatives could be designed to inhibit protein kinases involved in cancer cell proliferation and survival or to interfere with microtubule assembly.

-

Inflammation: The indole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs). Further modification of the title compound could lead to novel anti-inflammatory agents that modulate pathways such as NF-κB or cyclooxygenase (COX).

-

Neurodegenerative Diseases: The structural similarity of the indole core to neurotransmitters like serotonin suggests that derivatives of this compound could be explored for their potential to modulate neurological pathways implicated in various central nervous system disorders.

Conclusion

tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide provides essential information for researchers and drug development professionals, including its physicochemical properties, a detailed synthetic protocol, and an overview of the potential biological pathways that its derivatives may target. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

1-Boc-3-Hydroxymethyl-5-methoxyindole molecular weight and formula

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole

Core Compound Overview

This compound is a pivotal intermediate in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its indole core, substituted with a methoxy group, and the presence of Boc- and hydroxymethyl- functionalities at key positions, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, characterization methods, and its role in the drug discovery pipeline.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |

| Molecular Weight | 277.31 g/mol | [2] |

| CAS Number | 600136-09-2 | [2][3] |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | [2] |

| Synonyms | This compound, 3-HYDROXYMETHYL-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | [2] |

**Synthesis and Purification

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While numerous methods exist for the formation of the indole nucleus, such as the Fischer, Bischler, and Hemetsberger syntheses, the preparation of this compound typically involves the modification of a pre-existing 5-methoxyindole scaffold.[4] The following is a representative protocol for its synthesis.

Experimental Protocol: Synthesis

This protocol outlines a plausible multi-step synthesis starting from 5-methoxyindole.

Step 1: N-Boc Protection of 5-Methoxyindole

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Reaction Conditions : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-5-methoxyindole, which can be purified by column chromatography on silica gel.

Step 2: Hydroxymethylation at the C3 Position

-

Reaction Setup : Cool a solution of N-Boc-5-methoxyindole (1 equivalent) in anhydrous THF to -78 °C under an inert atmosphere.

-

Lithiation : Add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution. Stir at this temperature for 1 hour to facilitate deprotonation at the C2 position, followed by rearrangement.

-

Electrophilic Quench : Introduce paraformaldehyde (an excess, ~3 equivalents) to the reaction mixture.

-

Reaction Conditions : Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization

Structural confirmation and purity assessment are critical. The primary methods for characterizing the final product are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, distinct signals for the hydroxymethyl group, and a large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments, including the carbonyl carbon of the Boc group and the carbon of the hydroxymethyl group.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (277.31 g/mol ).

Applications in Drug Development

Pharmaceutical intermediates are fundamental to the drug discovery and development process, connecting basic chemical research with industrial-scale production of active pharmaceutical ingredients (APIs).[] this compound serves as a key building block, valued for its pre-functionalized and protected indole scaffold.

-

Scaffold for Lead Optimization : The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This intermediate provides a ready-made core that chemists can elaborate upon.

-

Versatile Functional Handles :

-

The N-Boc group provides robust protection of the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions to allow for further functionalization at this position.

-

The C3-hydroxymethyl group is a versatile handle for synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

-

The C5-methoxy group electronically modifies the indole ring, influencing its reactivity and providing a potential site for interaction with biological targets.

-

This intermediate is instrumental in synthesizing a variety of complex molecules, including potential therapeutic agents for neurological disorders and other conditions.[6][7]

References

An In-depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Boc-3-Hydroxymethyl-5-methoxyindole. This information is intended to support researchers and scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its key known and calculated physicochemical properties. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 277.31 g/mol | --INVALID-LINK--[1] |

| CAS Number | 600136-09-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | --INVALID-LINK--[1] |

| Appearance | White to light brownish crystalline powder (Predicted based on related compounds) | --INVALID-LINK--[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble or sparingly soluble in water. Likely soluble in organic solvents such as DMSO, PEG300, and Tween-80.[3] | |

| pKa | Data not available |

Experimental Protocols

General Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties of a novel indole derivative like this compound.

Plausible Synthetic Pathway

A specific, detailed synthesis protocol for this compound is not explicitly documented. However, a plausible synthetic route can be conceptualized based on known transformations of indole derivatives. A potential pathway could involve the reduction of the corresponding carboxylic acid or ester at the C3 position.

The following diagram illustrates a potential synthetic approach:

A general procedure for a similar transformation, the reduction of an ester to a primary alcohol, has been described in the synthesis of related indolyl compounds.[4] This typically involves the use of a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).[4]

Experimental Protocol for Reduction (Hypothetical):

-

To a solution of 1-Boc-5-methoxyindole-3-carboxylic acid methyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium aluminum hydride in THF is added dropwise at 0°C.

-

The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the 5-methoxyindole scaffold is a common motif in a variety of biologically active molecules and approved drugs.[5] Derivatives of 5-methoxyindole have been investigated for their potential as:

-

Anticancer Agents: Certain indolyl-pyridinyl-propenones with a 5-methoxy substituent have been shown to induce methuosis, a type of non-apoptotic cell death, or disrupt microtubule polymerization, highlighting their potential as anticancer agents.[4] Additionally, other 5-methoxyindole derivatives have been identified as highly potent antiproliferative agents that target tubulin.[6]

-

Central Nervous System (CNS) Agents: The indole nucleus is a key component of many neurotransmitters, and its derivatives are often explored for their activity on CNS targets.[7]

-

Enzyme Inhibitors: The 5-methoxyindole-3-carboxaldehyde has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.

The presence of the Boc protecting group on the indole nitrogen makes this compound a versatile intermediate for the synthesis of more complex molecules. The hydroxymethyl group at the C3 position provides a handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

The following diagram illustrates the potential role of this compound in a drug discovery workflow:

References

- 1. tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | C15H19NO4 | CID 10934730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

The Multifaceted Biological Activities of Methoxy-Activated Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The indole nucleus is considered a "privileged scaffold," lending itself to the design of ligands for a wide array of biological targets.[1] The strategic incorporation of methoxy (-OCH₃) groups onto the indole ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance chemical reactivity and direct interactions with specific biological targets, leading to a diverse spectrum of pharmacological activities.[1][2] Methoxy-substituted indoles, in particular, have garnered attention as their electron-donating groups can enhance biological activity.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of methoxy-activated indole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

I. Synthesis of Methoxy-Activated Indole Derivatives

The synthesis of methoxy-activated indoles is well-established, with several classic methods being commonly employed. These often utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1]

Common Synthetic Strategies:

-

Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to produce the indole nucleus.[2][4] It remains a primary method for constructing indole scaffolds.[4]

-

Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline or a substituted aniline.[5]

-

Hemetsberger Indole Synthesis: This is another widely used method for indole synthesis.[2]

A general workflow for the synthesis and evaluation of novel indole derivatives is presented below.[3]

II. Biological Activities of Methoxy-Activated Indole Derivatives

Methoxy-activated indole derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

A. Anticancer Activity

Numerous studies have highlighted the potential of methoxy-indole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

A series of 2-aryl-3-aroyl indole analogues were evaluated for their cytotoxicity against various human cancer cell lines and their ability to inhibit tubulin assembly.[5] Notably, compounds with a methoxy group at position-7 of the fused aryl ring showed significant activity.[5][6] For instance, compound 36 (7-methoxy) was comparable to the potent vascular disrupting agent OXi8006 in both cytotoxicity and inhibition of tubulin assembly.[5]

Table 1: Anticancer Activity of Methoxy-Indole Derivatives

| Compound/Derivative | Target Cell Line/Enzyme | Assay Type | Key Findings (IC₅₀/GI₅₀) | Reference |

| Compound 36 (7-methoxy) | SK-OV-3, NCI-H460, DU-145 | Cytotoxicity | Sub-micromolar | [5] |

| Compound 36 (7-methoxy) | Tubulin | Inhibition of Assembly | IC₅₀ = 1.1 µM | [5] |

| Compound 35 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |

| Compound 31 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |

| Compound 30 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |

| Compound 3g | MCF-7 | Antiproliferative | IC₅₀ = 2.94 ± 0.56 μM | [7] |

| Compound 3g | MDA-MB-231 | Antiproliferative | IC₅₀ = 1.61 ± 0.004 μM | [7] |

| Compound 3g | A549 | Antiproliferative | IC₅₀ = 6.30 ± 0.30 μM | [7] |

| Compound 3g | HeLa | Antiproliferative | IC₅₀ = 6.10 ± 0.31 μM | [7] |

| Compound 3g | A375 | Antiproliferative | IC₅₀ = 0.57 ± 0.01 μM | [7] |

| Compound 3g | B16-F10 | Antiproliferative | IC₅₀ = 1.69 ± 0.41 μM | [7] |

The general workflow for assessing the impact of these derivatives on cell viability involves initial screening with cytotoxicity assays followed by more detailed mechanistic studies.[8]

B. Antimicrobial Activity

Methoxy-indole derivatives have also demonstrated promising antimicrobial and antifungal activities.[9][10][11] For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown notable antifungal activity.[12]

Table 2: Antimicrobial Activity of Methoxy-Indole Derivatives

| Compound/Derivative | Target Microorganism | Key Findings (MIC) | Reference |

| Indole-thiadiazole (2h) | S. aureus | 6.25 µg/mL | [11] |

| Indole-triazole (3d) | S. aureus | 6.25 µg/mL | [11] |

| Various derivatives | C. krusei | 3.125 µg/mL | [11] |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 μg/mL | [13] |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 μg/mL | [13] |

C. Neuroprotective Effects

Several indole derivatives have been investigated for their neuroprotective properties, with a focus on their antioxidant and anti-inflammatory activities.[14][15] Methoxy-substituted indole derivatives have shown potential in mitigating oxidative stress and neurotoxicity.[14] For instance, derivatives of 5-methoxy-indole carboxylic acid (5MICA) exhibited strong neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity.[14] These compounds were also found to suppress iron-induced lipid peroxidation and inhibit monoamine oxidase B (MAO-B).[14]

III. Signaling Pathways Modulated by Indole Derivatives

Indole derivatives can modulate various signaling pathways, contributing to their diverse biological effects. Key among these are the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) signaling pathways.

Indoles act as ligands for AhR and PXR.[16] Upon binding, these receptors translocate to the nucleus, form heterodimers with ARNT or RXR respectively, and induce the expression of genes involved in mucosal immunity and barrier function.[16]

IV. Detailed Experimental Protocols

A. Synthesis of 2-Aryl-3-aroyl Indole Analogues[5]

-

Preparation of 2-Aryl Substituted Indoles: Condense bromoacetophenone with suitable anilines under Bischler-Mohlau conditions.

-

Benzoylation: Treat the 2-aryl indoles with appropriate functionalized benzoyl chloride derivatives to yield the 2-aryl-3-aroyl indole analogues.

-

Final Deprotection (if necessary): In cases where protecting groups like TBS are used, perform desilylation using reagents such as TBAF.

B. Cell Viability Assay (MTT Assay)[8][17]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of the methoxy-indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.[17]

-

Incubation: Incubate the plate for 48-72 hours.[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[17]

C. Annexin V-FITC/PI Apoptosis Assay[8]

-

Cell Treatment: Treat cells with the methoxy-indole derivative at the desired concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[8]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]

V. Conclusion

Methoxy-activated indole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development in oncology, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important chemical scaffold. Further research, particularly in elucidating detailed mechanisms of action and in vivo efficacy, will be crucial in translating these promising findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. iosrphr.org [iosrphr.org]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors | MDPI [mdpi.com]

- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Pivotal Role of the Boc Protecting Group in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Its rich chemistry, however, presents significant challenges in terms of regioselectivity and stability. The strategic use of protecting groups is paramount for the successful synthesis and functionalization of indole-containing molecules. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and indispensable tool. This technical guide provides a comprehensive overview of the role of the Boc protecting group in indole chemistry, detailing its introduction, removal, and profound influence on the reactivity and selectivity of the indole ring.

Introduction: Why Protect the Indole Nitrogen?

The nitrogen atom of the indole ring is nucleophilic and its proton is acidic. This dual reactivity can interfere with many synthetic transformations. Protection of the indole nitrogen with an electron-withdrawing group, such as the Boc group, serves several critical functions:

-

Prevents N-functionalization: It blocks unwanted reactions at the nitrogen atom, such as alkylation or acylation.

-

Modulates Reactivity: The electron-withdrawing nature of the Boc group deactivates the pyrrole ring, altering the regioselectivity of electrophilic substitution reactions.

-

Enhances Solubility: The lipophilic tert-butyl group can improve the solubility of indole derivatives in organic solvents.

-

Enables Orthogonal Strategies: The Boc group's specific cleavage conditions allow for its selective removal in the presence of other protecting groups, a cornerstone of modern multi-step synthesis.

Boc Protection of Indoles: Methodologies and Protocols

The introduction of the Boc group onto the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is crucial for achieving high yields, especially with substituted or less nucleophilic indoles.

Standard Experimental Protocol for Boc Protection

Materials:

-

Indole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv)

-

Base (e.g., Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP))

-

Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the indole (1.0 equiv) in the chosen solvent.

-

Add the base (e.g., TEA, 1.5 equiv). For less reactive indoles, a catalytic amount of DMAP (0.1 equiv) can be highly effective.

-

Add Boc₂O (1.1–1.5 equiv) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-indole.

Quantitative Data on Boc Protection of Substituted Indoles

The efficiency of Boc protection can vary depending on the electronic and steric nature of the substituents on the indole ring. The following table summarizes representative yields for the Boc protection of various indoles.

| Indole Substrate | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | DMAP (0.1) | MeCN | Room Temp | 2-6 | 95 | [1] |

| 5-Bromoindole | TEA (1.5) | DCM | Room Temp | 4 | 98 | [1] |

| 4-Nitroindole | NaH (1.2) | THF | 0 to Room Temp | 3 | 85 | [2] |

| Tryptophan Methyl Ester | DMAP (0.1) | MeCN | Room Temp | 12 | 92 | [3] |

Deprotection of N-Boc-Indoles: A Multifaceted Approach

The removal of the Boc group from the indole nitrogen is a critical step and can be accomplished under a variety of conditions, offering flexibility in complex synthetic sequences. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other functional groups.

Acidic Deprotection

Acid-catalyzed cleavage is the most common method for Boc deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene.

Common Reagents:

-

Trifluoroacetic acid (TFA) in DCM

-

Hydrochloric acid (HCl) in dioxane or ethyl acetate

-

p-Toluenesulfonic acid (TsOH) in methanol

General Protocol for TFA-Mediated Deprotection:

-

Dissolve the N-Boc-indole in DCM.

-

Add TFA (typically 20-50% v/v) dropwise at 0 °C.

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Basic Deprotection

For substrates sensitive to acidic conditions, basic deprotection offers a mild alternative. This method is particularly effective for N-Boc groups on electron-deficient heterocycles like indole.

Common Reagents:

-

Sodium methoxide (NaOMe) in methanol

-

Potassium carbonate (K₂CO₃) in methanol

-

Potassium hydroxide (KOH) in water

General Protocol for NaOMe-Mediated Deprotection:

-

Dissolve the N-Boc-indole in dry methanol.

-

Add a catalytic amount of NaOMe (e.g., 20 mol%).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

Thermal Deprotection

Thermolytic cleavage of the Boc group provides a neutral and often highly selective method of deprotection. This can be particularly advantageous in continuous flow chemistry.

Conditions:

-

Heating in a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often with microwave assistance.[4][5]

Comparative Data on N-Boc-Indole Deprotection

| Deprotection Method | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acidic | 20% TFA | DCM | Room Temp | 1 h | >95 | [3] |

| Basic | NaOMe (cat.) | Methanol | Room Temp | 3 h | 98 | [6] |

| Thermal (Microwave) | None | TFE | 150 | 1 h | 98 | [6] |

| Water-Catalyzed | Water | Water | 100 | 4 h | 99 | [7] |

The Influence of the Boc Group on Indole Reactivity and Regioselectivity

The presence of the N-Boc group significantly alters the electronic properties of the indole ring, thereby influencing its reactivity and the regioselectivity of various transformations.

Electrophilic Aromatic Substitution

Unprotected indole typically undergoes electrophilic substitution at the C3 position due to the formation of a stabilized cationic intermediate that does not disrupt the aromaticity of the benzene ring.[8] The electron-withdrawing Boc group reduces the nucleophilicity of the C3 position. This can lead to a shift in regioselectivity, favoring substitution at other positions, or in some cases, preventing the reaction altogether.[1]

Example: Friedel-Crafts Acylation

While unprotected indoles readily undergo Friedel-Crafts acylation at C3, N-Boc-indoles can be acylated at different positions depending on the reaction conditions. For instance, Friedel-Crafts reactions of N-Boc indoles with N-Boc aminals catalyzed by copper(II) trifluoromethanesulfonate proceed to give C3-substituted products in moderate to good yields.[4]

C-H Activation and Functionalization

The Boc group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at positions that are otherwise difficult to access. For example, Ir-catalyzed C–H borylation of N-Boc-indole occurs selectively at the C3 position.[9] This is in contrast to the borylation of unprotected indole, which often gives mixtures of isomers.

Comparative Yields in C-H Borylation:

| Substrate | Catalyst System | Position | Yield (%) | Reference |

| N-Boc-indole | [Ir(OMe)(COD)]₂/dtbpy | C3 | 76 | [9] |

| Indole | [Ir(OMe)(COD)]₂/dtbpy | C2/C3 mixture | Variable | [9] |

Lithiation

The Boc group also directs the regioselectivity of lithiation. While N-unprotected indole undergoes lithiation primarily at the N1 and C2 positions, N-Boc-indole can be selectively lithiated at the C2 position. This allows for the introduction of a wide range of electrophiles at this site. In contrast, the related N-Boc-indoline undergoes selective lithiation at the C7 position.[10]

Spectroscopic Data for N-Boc-Indole

Accurate characterization of N-Boc-indole is crucial for monitoring reactions and confirming product identity.

| Spectroscopic Data | N-Boc-indole |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.62 (d, 1H), 7.55 (d, 1H), 7.32 (t, 1H), 7.23 (t, 1H), 6.55 (d, 1H), 1.68 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.8, 135.2, 130.6, 126.2, 124.3, 122.8, 121.1, 115.3, 107.1, 83.6, 28.2 |

| IR (KBr, cm⁻¹) | 2978, 1735 (C=O), 1455, 1369, 1256, 1158, 747 |

| MS (EI) | m/z (%) 217 (M⁺), 161, 117, 57 |

Visualization of Key Concepts and Workflows

General Workflow for Synthesis Involving Boc Protection

The following diagram illustrates a typical synthetic sequence involving the protection of an indole, a subsequent functionalization reaction, and the final deprotection step.

Mechanism of Boc Protection

The mechanism of Boc protection of an amine with Boc anhydride involves nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Regioselective Control in Electrophilic Substitution

This diagram illustrates how the Boc group influences the regioselectivity of electrophilic substitution on the indole ring.

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and versatile tool in the field of indole chemistry. Its ease of introduction and removal, coupled with its profound impact on reactivity and regioselectivity, makes it an essential component of the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to harness the full potential of the Boc group in the synthesis of complex and biologically active indole-containing molecules. The strategic application of Boc protection is not merely a matter of masking a reactive site but a sophisticated method for controlling the intricate chemistry of the indole nucleus, paving the way for the discovery and development of novel therapeutics.

References

- 1. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 2. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Spectral and Methodological Analysis of 1-Boc-3-Hydroxymethyl-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-hydroxymethyl-5-methoxyindole, also known by its IUPAC name tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a protected indole nitrogen and a reactive hydroxymethyl group, allows for diverse chemical transformations. This document provides a comprehensive overview of the available spectral data for this compound and a general experimental framework for its synthesis and characterization.

Chemical Structure and Properties

Spectral Data Analysis

The following tables summarize the expected spectral data for this compound. These are predicted values based on the analysis of its chemical structure and known spectral data of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Indole H-4 |

| ~ 7.4 - 7.5 | s | 1H | Indole H-2 |

| ~ 7.1 - 7.2 | d | 1H | Indole H-7 |

| ~ 6.8 - 6.9 | dd | 1H | Indole H-6 |

| ~ 4.7 - 4.8 | s | 2H | -CH₂OH |

| ~ 3.8 - 3.9 | s | 3H | -OCH₃ |

| ~ 1.6 - 1.7 | s | 9H | -C(CH₃)₃ (Boc) |

| ~ 1.5 - 1.6 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 156 | C=O (Boc) |

| ~ 150 - 151 | C-5 (Indole) |

| ~ 131 - 132 | C-7a (Indole) |

| ~ 130 - 131 | C-3a (Indole) |

| ~ 125 - 126 | C-2 (Indole) |

| ~ 115 - 116 | C-7 (Indole) |

| ~ 112 - 113 | C-4 (Indole) |

| ~ 102 - 103 | C-6 (Indole) |

| ~ 83 - 84 | -C(CH₃)₃ (Boc) |

| ~ 58 - 59 | -CH₂OH |

| ~ 55 - 56 | -OCH₃ |

| ~ 28 - 29 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 (broad) | Medium | O-H stretch (hydroxyl) |

| ~ 2975, 2930 | Medium | C-H stretch (aliphatic) |

| ~ 1725 | Strong | C=O stretch (Boc carbonyl) |

| ~ 1610, 1480 | Medium | C=C stretch (aromatic indole ring) |

| ~ 1280, 1160 | Strong | C-O stretch (ester and ether) |

| ~ 1080 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 277 | [M]⁺ (Molecular ion) |

| 221 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 204 | [M - Boc + H]⁺ |

| 178 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |

| 148 | [M - Boc - CH₂O]⁺ |

Experimental Protocols

A general procedure for the synthesis of this compound involves the protection of the indole nitrogen of 5-methoxyindole, followed by hydroxymethylation at the C3 position.

Synthesis Workflow

General Boc-Protection Protocol

-

Dissolve 5-methoxyindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, for example, 4-(dimethylamino)pyridine (DMAP) or triethylamine (Et₃N).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-5-methoxyindole.

General Hydroxymethylation Protocol

-

To a solution of 1-Boc-5-methoxyindole in a suitable solvent, add a source of formaldehyde, such as paraformaldehyde, and a base.

-

Alternatively, a Vilsmeier-Haack type formylation followed by reduction with a mild reducing agent (e.g., NaBH₄) can be employed to introduce the hydroxymethyl group.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is worked up by quenching, extraction, and washing.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford the pure this compound.

Logical Relationship of Spectral Data to Structure

The interpretation of the spectral data is key to confirming the structure of the synthesized compound. The logical flow of this confirmation is outlined below.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics and synthetic strategy for this compound. While a complete, experimentally verified dataset is not currently available in a single public source, the predicted data and general protocols herein offer a robust starting point for researchers and scientists in the field of drug development and organic synthesis. It is recommended that any synthesis of this compound be accompanied by thorough in-house spectral analysis to confirm its identity and purity.

References

Introduction: The Unique Electronic Structure of the Indole Nucleus

An In-depth Technical Guide to the Reactivity of the Indole Nucleus

For Researchers, Scientists, and Drug Development Professionals

Indole is a vital aromatic heterocyclic compound, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its structure consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[1] This fusion of two aromatic systems results in a planar molecule with 10 delocalized π-electrons, conforming to Hückel's rule for aromaticity.[2]

The reactivity of the indole nucleus is governed by the electron-rich nature of the pyrrole ring.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, leading to a high electron density, particularly at the C3 position.[2][3] Consequently, the indole nucleus is highly susceptible to electrophilic attack.[1][2] The C3 position is estimated to be 10¹³ times more reactive towards electrophilic aromatic substitution than a position on a benzene ring.[4] If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, and if both are blocked, the attack may be directed to the C6 position on the benzenoid ring.[2]

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of the indole nucleus, with a strong preference for substitution at the C3 position.[4] This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the attack at C3.[2]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group (-CHO) onto the indole ring, almost exclusively at the C3 position, to yield indole-3-carboxaldehydes.[4][5] These aldehydes are crucial intermediates in the synthesis of various biologically active compounds. The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5]

Quantitative Data for Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [5] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 95 | [5] |

| 1-Methoxy-6-nitroindole | POCl₃, DMF | Not Specified | Not Specified | 94 | [6] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the indole nucleus, yielding 3-acylindoles.[7] While direct acylation can be complicated by competing N-acylation and polymerization in acidic conditions, modern methods have improved regioselectivity and yields.[7] The use of Lewis acids like SnCl₄ or dialkylaluminum chlorides (e.g., Et₂AlCl) facilitates C3-acylation of unprotected indoles under mild conditions.[7][8] N-protection, for instance with a phenylsulfonyl group, also effectively directs acylation to the C3 position.[9]

Quantitative Data for Friedel-Crafts Acylation of Indoles

| Indole Derivative | Acylating Agent | Lewis Acid/Catalyst | Yield (%) | Reference |

| Indole | Acetyl chloride | SnCl₄ | 92 | [7] |

| Indole | Benzoyl chloride | SnCl₄ | 85 | [7] |

| Indole | Acetic anhydride | SnCl₄ | 88 | [7] |

| N-Methylindole | Benzoyl chloride | DBN | 65 | [10] |

| 1,2-Dimethylindole | Benzoyl chloride | DBN | 88 | [10] |

| N-Methylindole | Acetyl chloride | Et₂AlCl | 86 | [8] |

| 5-Cyanoindole | Various acid chlorides | SnCl₄ | 38-70 | [7] |

Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position of indole. A classic example is the reaction of indole with formaldehyde and dimethylamine to produce gramine (3-(N,N-dimethylaminomethyl)indole).[4] Gramine is a valuable synthetic intermediate, serving as a precursor for compounds like tryptophan and indole-3-acetic acid.[4]

Nitration and Sulfonation

Direct nitration and sulfonation of indole require mild conditions to prevent polymerization and other side reactions that are common under strong acidic conditions.[3]

-

Nitration: Typically carried out using reagents like benzoyl nitrate in acetonitrile or nitric acid in acetic anhydride.[3]

-

Sulfonation: Achieved with mild sulfonating agents such as a pyridine-SO₃ complex to afford indole-3-sulfonic acid.[3]

Nucleophilic Substitution